2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(3,5-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinazolinone core, which is often associated with a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,5-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,5-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the phenyl rings.
Reduction: This reaction can alter the quinazolinone core.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure specific reaction pathways .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
2-[3-(3,5-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(3,5-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: Shares a similar quinazolinone core but differs in the substituent groups.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone: Another quinazolinone derivative with different functional groups.
Uniqueness
The uniqueness of 2-[3-(3,5-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C26H25N3O5 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C26H25N3O5/c1-4-17-9-11-18(12-10-17)27-24(30)16-28-23-8-6-5-7-22(23)25(31)29(26(28)32)19-13-20(33-2)15-21(14-19)34-3/h5-15H,4,16H2,1-3H3,(H,27,30) |
InChI Key |
YCBTVWQELCYHSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.